5-Fluoro-6-(4-methylpiperazinyl)isatin
Description
Significance of Isatin (B1672199) Derivatives in Medicinal Chemistry
Isatin and its derivatives have garnered significant attention from researchers due to their broad spectrum of pharmacological activities. smolecule.comnih.govmdpi.com The inherent chemical features of the isatin nucleus, including a reactive ketone group at the C-3 position, allow for diverse chemical modifications, leading to a vast library of compounds with potential therapeutic applications. mdpi.com These derivatives have been investigated for their efficacy as antimicrobial, antiviral, anticonvulsant, and anticancer agents. smolecule.comnih.govmdpi.com The ability of the isatin core to interact with various biological targets is a key factor driving its prominence in drug discovery and development. nih.gov
Rationale for Structural Modifications: Fluorination and Piperazine (B1678402) Incorporation
The development of novel isatin derivatives often involves strategic structural modifications to enhance their pharmacological profiles. Two common and impactful modifications are fluorination and the incorporation of a piperazine moiety.
Fluorination: The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to improve its properties. researchgate.net Fluorine's high electronegativity and small size can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. researchgate.net Specifically, in the context of isatin, fluorination at the 5-position has been shown to be favorable for enhancing biological activity in various studies on related compounds. researchgate.net
Piperazine Incorporation: The piperazine ring is another crucial pharmacophore frequently found in biologically active molecules. Its inclusion in a compound's structure can improve solubility and bioavailability. Furthermore, the nitrogen atoms in the piperazine ring can be readily functionalized, allowing for the fine-tuning of the molecule's properties and its interactions with biological targets. The 4-methylpiperazinyl group, in particular, is a common substituent in many established drugs.
Due to the absence of specific research data for 5-Fluoro-6-(4-methylpiperazinyl)isatin, a detailed discussion of its research findings and the creation of data tables are not possible at this time. The information presented here is based on the well-documented properties of the isatin scaffold and the general principles of medicinal chemistry concerning fluorination and piperazine incorporation. Further research is required to elucidate the specific characteristics and potential therapeutic applications of this particular compound.
Structure
3D Structure
Properties
Molecular Formula |
C13H14FN3O2 |
|---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
5-fluoro-6-(4-methylpiperazin-1-yl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C13H14FN3O2/c1-16-2-4-17(5-3-16)11-7-10-8(6-9(11)14)12(18)13(19)15-10/h6-7H,2-5H2,1H3,(H,15,18,19) |
InChI Key |
QGRBGGNZIJPMLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)NC(=O)C3=O)F |
Origin of Product |
United States |
Computational and Theoretical Investigations of 5 Fluoro 6 4 Methylpiperazinyl Isatin
Quantum Chemical Calculations for Isatin (B1672199) Derivatives
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to determine the fundamental properties of molecules. imist.ma These methods allow for a detailed examination of the isatin scaffold and the influence of various substituents on its behavior.
The electronic structure of a molecule governs its reactivity and intermolecular interactions. Key parameters derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), provide critical insights into the electronic characteristics of isatin derivatives.
The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. uokerbala.edu.iq A smaller gap suggests that the molecule is more reactive and can be more easily excited. edu.krd For isatin derivatives, substitutions on the aromatic ring significantly influence the HOMO-LUMO gap. uokerbala.edu.iquokerbala.edu.iq Electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a smaller energy gap and potentially higher reactivity. researchgate.net The introduction of a fluorine atom (an electron-withdrawing group) and a methylpiperazinyl group (generally electron-donating) at the 5- and 6-positions, respectively, would be expected to modulate the electronic properties of the isatin core in a complex manner.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are critical for understanding non-covalent interactions, including hydrogen bonding and receptor binding. researchgate.netresearchgate.net In the isatin scaffold, the carbonyl oxygens at positions 2 and 3 are prominent regions of negative electrostatic potential, making them key hydrogen bond acceptors. researchgate.net The N-H group, when unsubstituted, presents a region of positive potential, acting as a hydrogen bond donor. nih.gov The MEP of 5-Fluoro-6-(4-methylpiperazinyl)isatin would be influenced by the electronegative fluorine atom and the nitrogen atoms of the piperazine (B1678402) ring.
| Parameter | Significance in Isatin Derivatives | Typical Findings |
| HOMO Energy | Represents the ability to donate electrons. Higher values suggest better electron-donating capability. | Substituents with electron-donating properties can increase HOMO energy, potentially enhancing activity in certain contexts. researchgate.net |
| LUMO Energy | Represents the ability to accept electrons. Lower values indicate a better electron acceptor. | Electron-withdrawing groups like halogens can lower LUMO energy, which may be favorable for specific biological interactions. researchgate.net |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. | Substitutions on the isatin ring generally decrease the energy gap compared to the parent molecule, suggesting increased reactivity. uokerbala.edu.iquokerbala.edu.iq |
| MEP | Visualizes charge distribution, identifying sites for electrophilic and nucleophilic attack and intermolecular interactions. | The carbonyl oxygens of the isatin core are consistent regions of high negative potential, acting as primary hydrogen bond acceptors in receptor interactions. researchgate.net |
Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and their relative stabilities. libretexts.org While the core indole-2,3-dione (isatin) ring system is largely planar, substituents, particularly flexible ones like the 4-methylpiperazinyl group, can exist in multiple conformations. nih.govnih.gov Each conformation corresponds to a specific energy level, and the collection of these conformations and their energies forms the molecule's energy landscape.
The piperazine ring typically adopts a chair conformation, but the orientation of this ring relative to the planar isatin core, as well as the position of the methyl group, can vary. These different spatial arrangements can significantly impact how the molecule fits into a biological target's binding site. Computational methods are used to identify low-energy, stable conformers that are most likely to be biologically active. Understanding the preferred conformations is crucial for molecular docking and the development of 3D-QSAR models. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to build a statistical model correlating the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net For isatin derivatives, numerous QSAR studies have been conducted to understand the structural requirements for various pharmacological effects, including anticancer, antimicrobial, and antiviral activities. ubbcluj.rout.ac.irnih.gov
Both 2D and 3D QSAR models have been successfully developed for various classes of isatin derivatives.
2D-QSAR models correlate biological activity with molecular descriptors calculated from the 2D representation of the molecule. nih.gov These descriptors can include topological indices, constitutional descriptors (e.g., molecular weight), and electronic properties (e.g., partial charges). derpharmachemica.comnih.gov Statistical methods like Multiple Linear Regression (MLR) and Genetic Algorithm-Partial Least Squares (GA-PLS) are commonly used to build the models. imist.manih.gov For isatin analogs, 2D-QSAR studies have often highlighted the importance of descriptors related to lipophilicity, molecular shape, and the presence of specific functional groups like halogens or hydrogen bond donors/acceptors for their cytotoxic activity. nih.gov
3D-QSAR models consider the three-dimensional structure of the molecules and their alignment in space. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to generate these models. acs.orgnih.gov 3D-QSAR models calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules and correlate these fields with biological activity. longdom.org The results are often visualized as contour maps, which show regions where modifying a specific property (e.g., adding a bulky group or an electronegative atom) is predicted to increase or decrease activity. researchgate.netscispace.com These maps provide intuitive guidance for designing new, more potent analogs. longdom.orgresearchgate.net
| QSAR Model Type | Methodology | Key Descriptors/Fields for Isatin Derivatives | Statistical Performance Example |
| 2D-QSAR | Multiple Linear Regression (MLR), Genetic Algorithm (GA-PLS) | Topological, chemical, geometrical, and functional group descriptors. nih.gov | For anticancer activity, an MLR model showed high statistical quality with R²=0.92 and Q²=0.90. nih.gov |
| 3D-QSAR (CoMFA) | Calculates steric and electrostatic fields around aligned molecules. | Steric and electrostatic fields are crucial. Contour maps often indicate that bulky substituents in certain positions are favorable for activity. acs.orglongdom.org | For anticancer activity, a CoMFA model yielded a cross-validation coefficient (Q²) of 0.821 and a correlation coefficient (R²) of 0.936. researchgate.net |
| 3D-QSAR (CoMSIA) | Calculates steric, electrostatic, hydrophobic, and H-bond donor/acceptor fields. | In addition to steric and electrostatic fields, hydrophobic and hydrogen-bonding fields are often significant predictors of activity. researchgate.net | For anticancer activity, a CoMSIA model produced a Q² of 0.884 and an R² of 0.970. researchgate.net |
Once a robust and validated QSAR model has been developed for a series of isatin derivatives, it can be used to predict the biological activity of new or untested compounds, such as this compound. ubbcluj.ronih.gov The process involves calculating the same set of molecular descriptors for the new compound that were used to build the model. By inputting these descriptor values into the QSAR equation, a predicted activity value can be obtained. researchgate.net
Molecular Docking Simulations for Target Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target protein) to form a stable complex. researchgate.net It is widely used to understand the molecular basis of a drug's mechanism of action and to screen virtual libraries for potential new drug candidates. nih.govmdpi.com
For isatin derivatives, docking studies have been performed against a wide range of biological targets, including various kinases (e.g., CDK2, EGFR), proteases, and tubulin. mdpi.commdpi.comresearchgate.net These studies help to elucidate the specific interactions that stabilize the ligand-receptor complex. Common interactions observed for the isatin scaffold include:
Hydrogen Bonding: The two carbonyl oxygens of the isatin core are frequently involved in hydrogen bonds with amino acid residues in the active site of the target protein, such as with backbone amides. mdpi.comacs.org
Hydrophobic Interactions: The aromatic benzene (B151609) ring of the isatin moiety often engages in hydrophobic or π-stacking interactions with nonpolar residues like phenylalanine, leucine, or isoleucine. mdpi.comresearchgate.net
Halogen Bonding: The fluorine atom at the 5-position of this compound could potentially form halogen bonds, which are specific non-covalent interactions that can contribute to binding affinity. mdpi.com
A docking simulation of this compound into a specific protein target would predict its binding pose and calculate a scoring function to estimate its binding affinity. acs.org This analysis would reveal which parts of the molecule are most critical for binding and provide a structural hypothesis for its biological activity. nih.gov
| Protein Target Example | Key Interacting Residues | Types of Interactions Observed with Isatin Derivatives |
| Cyclin-Dependent Kinase 2 (CDK2) | LEU83, GLU81, LYS33, ASP145 | Hydrogen bonds with the isatin core; additional interactions from substituents with other residues. mdpi.com |
| Epidermal Growth Factor Receptor (EGFR) | Met769, Thr766, Ser209, Phe256 | Hydrogen bonding and hydrophobic interactions involving the isatin moiety. ut.ac.irresearchgate.net |
| Monoamine Oxidase B (MAO-B) | Active site water molecules, entrance cavity residues | Hydrogen bonds via C-2 carbonyl and NH group to ordered water molecules; substituents interact with entrance cavity residues. acs.orgnih.gov |
| SARS CoV 3CLpro | (Not specified) | Used to support QSAR models and identify key binding features for antiviral activity. nih.govresearchgate.net |
Ligand-Protein Interaction Profiling with Putative Biological Targets
Currently, there is no specific ligand-protein interaction profiling data available for this compound in the scientific literature. Generally, isatin derivatives have been investigated against a wide array of biological targets due to their diverse pharmacological activities. nih.gov Putative targets for isatin analogs include, but are not limited to, kinases (e.g., CDK2, DYRK1A, PIM1), proteases (e.g., caspases, SARS-CoV 3CLpro), and other enzymes involved in cellular signaling pathways. nih.govmdpi.comnih.govnih.gov Computational studies on related fluorinated or N-substituted isatins often involve docking these compounds into the active sites of these proteins to predict potential inhibitory activity. nih.govnih.gov For instance, fluorinated isatin-hydrazones have been docked against targets like EGFR and VEGFR2 to support experimental anticancer findings. nih.gov
Prediction of Binding Modes and Affinities
Specific predictions of binding modes and affinities for this compound are not documented. In studies of other isatin derivatives, molecular docking is the primary tool used to predict how a ligand orients itself within a protein's binding pocket and to estimate the strength of the interaction, often expressed as a docking score or binding energy in kcal/mol. ijpbs.commdpi.com For example, in a study on 5-methylisatin (B515603) derivatives as potential CDK2 inhibitors, docking was used to identify key hydrogen bonds with residues like GLU81 and LEU83, which were crucial for stabilizing the complex. nih.gov Similar analyses for this compound would involve identifying key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, with amino acid residues in a target's active site.
Molecular Dynamics (MD) Simulations
There are no published molecular dynamics (MD) simulation studies specifically for this compound. MD simulations are a powerful computational method used to study the physical movement of atoms and molecules over time, providing insights into the stability and flexibility of ligand-protein complexes. semanticscholar.org
Conformational Stability and Flexibility Analysis of Ligand-Target Complexes
For other isatin derivatives, MD simulations have been employed to assess the stability of the ligand-protein complex. nih.gov This typically involves analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period. A stable RMSD trajectory suggests that the complex has reached equilibrium and the ligand is stably bound. Such analysis for this compound would provide crucial information on the dynamic stability of its binding to a putative target.
Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts) in Binding Pockets
MD simulations also allow for a detailed analysis of the non-covalent interactions that maintain the ligand within the binding pocket over time. mdpi.com This includes monitoring the persistence of hydrogen bonds, hydrophobic interactions, and water-mediated contacts. For related isatin compounds, these analyses have been instrumental in confirming the key interactions predicted by molecular docking and understanding the dynamic nature of the binding. nih.gov
In Silico Drug Design and Lead Optimization Strategies
While general strategies exist for isatin derivatives, none are specific to this compound.
Virtual Screening Methodologies for Isatin Derivatives
Virtual screening is a common strategy in the discovery of new isatin-based compounds. nih.gov This can be either structure-based, involving docking large libraries of compounds against a protein target, or ligand-based, using the chemical features of known active compounds to find similar molecules. nih.govsci-hub.ru For example, a virtual screening of 79 isatin derivatives was conducted to identify potential inhibitors of the SARS-CoV-2 main protease, leading to the identification of several promising candidates from large compound libraries. nih.govsci-hub.ru This approach could be applied to discover novel targets or more potent analogs related to this compound.
Computational Approaches for Designing Enhanced Analogs of this compound
Computational chemistry and molecular modeling have become indispensable tools in the field of drug discovery and development. These in silico techniques provide a rapid and cost-effective means to design and evaluate new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. For a scaffold such as this compound, which combines the pharmacologically significant isatin core with fluorine and piperazine moieties, computational approaches are crucial for guiding the synthesis of enhanced analogs. Key methodologies include Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and ADMET predictions, which together help in understanding the complex interplay between molecular structure and biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR represents a computational approach aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For isatin-based molecules, QSAR models are instrumental in predicting the activity of newly designed, unsynthesized analogs, thereby prioritizing the most promising candidates for chemical synthesis.
The development of a robust QSAR model involves calculating a wide range of molecular descriptors for a set of related compounds with known activities. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:
Topological descriptors: Related to the 2D representation and connectivity of atoms.
Electronic descriptors: Including partial charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO).
Steric descriptors: Such as molecular weight, volume, and surface area.
Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP).
Statistical methods, such as Multiple Linear Regression (MLR), are then employed to generate an equation that links a selection of these descriptors to the observed biological activity. For instance, a study on 2,4-disubstituted 6-fluoroquinolines developed a predictive QSAR model where properties like ring count (n5Ring), topological charge index (GGI9), and 3D molecular geometry were found to significantly influence antiplasmodial activity. nih.gov Such models provide critical insights into which structural features are favorable or unfavorable for activity, guiding the rational design of more potent analogs of this compound.
Table 1: Example of Descriptors Used in QSAR Models for Heterocyclic Compounds This table is illustrative and based on descriptors commonly used for similar scaffolds.
| Descriptor Type | Descriptor Name | Typical Influence on Activity |
|---|---|---|
| Topological | n5Ring (Number of 5-membered rings) | Positive correlation (Increased activity) |
| Electronic | GGI9 (Topological Charge Index) | Negative correlation (Decreased activity) |
| 3D Autocorrelation | TDB8u (3D Topological Distance Based Autocorrelation) | Positive correlation (Increased activity) |
| RDF | RDF75i (Radial Distribution Function) | Positive correlation (Increased activity) |
Molecular Docking and Structure-Based Design
Molecular docking is a powerful structure-based drug design technique that predicts the preferred orientation of a ligand when bound to a specific protein target. This method is essential for designing analogs of this compound that have enhanced affinity and selectivity for a particular biological receptor.
The process involves placing the 3D structure of the designed analog into the binding site of a target protein, whose structure is typically obtained from X-ray crystallography or NMR spectroscopy. A scoring function then calculates the binding energy, which estimates the strength of the interaction. Lower binding energy scores generally indicate a more stable and favorable interaction.
Docking studies on various isatin derivatives have successfully elucidated their binding modes. For example, in silico investigations of isatin-based Schiff bases against SARS-CoV-2 targets revealed key interactions with amino acid residues like Cys145 and His41 in the main protease (Mpro). nih.gov Analogs containing a dimethyl biguanide (B1667054) group showed improved binding energy due to favorable stacking interactions. nih.gov Similarly, docking studies of isatin sulfonamide derivatives into the EGFR kinase domain identified crucial hydrogen bonds and hydrophobic interactions responsible for their inhibitory activity. mdpi.com
For designing enhanced analogs of this compound, docking studies would allow researchers to:
Visualize how the molecule fits into the target's active site.
Identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Predict how modifications to the isatin core, the fluoro group, or the methylpiperazinyl moiety would affect binding affinity.
Screen a virtual library of potential analogs to select the most promising candidates for synthesis.
Table 2: Example Molecular Docking Scores for Isatin Derivatives Against Protein Targets This table presents representative data from studies on various isatin analogs to illustrate the output of docking simulations.
| Compound Type | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Isatin-based Schiff Base (CO12) | SARS-CoV-2 Mpro | -7.6 | Cys145, His41 |
| Isatin Sulfonamide (4d) | EGFR Tyrosine Kinase | -7.33 | Met769, Ala719, Gly772 |
| Designed Isatin Analog (L) | DNA Gyrase | -5.98 | Not Specified |
| Designed Isatin Analog (G) | DNA Gyrase | -5.90 | Not Specified |
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
A compound's therapeutic potential depends not only on its biological activity but also on its pharmacokinetic properties. A significant number of drug candidates fail in clinical trials due to poor ADMET profiles. Computational tools can predict these properties early in the design phase, allowing for the optimization of analogs of this compound to improve their drug-likeness.
In silico ADMET models can estimate a variety of parameters, including:
Absorption: Predicting oral bioavailability and gastrointestinal absorption.
Distribution: Calculating properties like blood-brain barrier penetration.
Metabolism: Identifying potential sites of metabolic transformation.
Excretion: Estimating clearance rates.
Toxicity: Predicting potential for hepatotoxicity, cardiotoxicity, or mutagenicity.
Studies on newly designed isatin derivatives often include ADMET analysis to ensure they possess favorable, lead-like properties. researchgate.netajol.info For example, computational analysis of fluorinated isatin-hydrazones helped estimate their pharmacokinetic properties and drug-likeness, supporting their development as potential anticancer agents. nih.govsemanticscholar.org By applying these predictive models, chemists can modify the structure of this compound to enhance its absorption, modulate its metabolic stability, and reduce potential toxicity, leading to the design of safer and more effective drug candidates.
Structure Activity Relationship Sar Studies of 5 Fluoro 6 4 Methylpiperazinyl Isatin and Its Analogs
Impact of C-5 Fluoro Substitution on Biological Activity
The introduction of a fluorine atom at the C-5 position of the isatin (B1672199) scaffold has been shown to significantly modulate the biological activity of the resulting compounds. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. nih.gov
Research has demonstrated that fluorinated isatin derivatives are a focal point in the development of new biologically active compounds. nih.gov For instance, studies on various 5-fluoro-isatin thiosemicarbazone derivatives revealed potent antimicrobial activity. One such study highlighted that substitution at the 5th position of isatin with fluorine, chlorine, or bromine resulted in more active compounds. kashanu.ac.ir Specifically, a 5-fluoro-isatin thiosemicarbazone derivative demonstrated strong effects against gram-negative bacteria, even outperforming positive control antibiotics in some cases. kashanu.ac.ir
In the context of anticancer activity, the addition of a fluorine atom at the 6-position of 5-bromoisatin (B120047) was found to increase its inhibitory activity against leukemia cells (K562). mdpi.com This suggests that the position and nature of halogen substitution are critical for cytotoxic effects. Further studies on new series of 5-fluoroisatin (B27256) derivatives have also reported good inhibitory activities as antiviral agents. nih.gov
The strategic placement of fluorine can enhance the therapeutic efficacy of isatin-based compounds, making 5-fluoro substitution a key consideration in the design of new drug candidates.
Influence of C-6 Piperazinyl Moiety on Target Interaction and Biological Profiles
While direct SAR studies on 5-Fluoro-6-(4-methylpiperazinyl)isatin are not extensively detailed in the provided context, the importance of the piperazine (B1678402) scaffold in drug design is well-established. nih.gov For example, piperazine-containing compounds have been investigated for their potential in treating a variety of diseases. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, which is crucial for molecular recognition at the active sites of biological targets.
The 4-methyl substitution on the piperazine ring further modifies the steric and electronic properties of the molecule, which can fine-tune its binding affinity and selectivity for specific targets. The combination of the C-6 piperazinyl moiety with other substituents on the isatin ring, such as the C-5 fluoro group, can lead to synergistic effects on biological activity.
Positional and Substituent Effects on the Isatin Core and its Derivatives
The biological activity of isatin derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the nitrogen atom. nih.gov SAR studies have consistently shown that modifications at positions C-5 and C-6 of the isatin ring are particularly influential. nih.gov
For instance, the presence of an electron-donating group at the C-5 position has been linked to enhanced antimycobacterial activity. nih.gov Conversely, the introduction of halogen substituents at C-5 and C-7 has been shown to result in higher inhibitory activity against certain cancer cell lines. mdpi.com A study on multi-substituted isatin derivatives found that substitutions at the 5-, 6-, and 7-positions with halogens led to increased inhibitory activity against leukemia cells. mdpi.com
The nature of the substituent at various positions can dictate the type and potency of the biological activity. For example, in the development of monoamine oxidase (MAO) inhibitors, a substituent at the C-5 position is considered essential for MAO-B inhibition, while a substituent at the C-6 position can increase selectivity for MAO-B. nih.gov
The following table summarizes the observed effects of various substitutions on the isatin core based on available research:
| Position of Substitution | Type of Substituent | Observed Biological Effect |
| C-5 | Halogen (F, Cl, Br) | Increased antimicrobial and anticancer activity. kashanu.ac.irmdpi.com |
| C-5 | Electron-donating group | Enhanced antimycobacterial activity. nih.gov |
| C-6 | Halogen | Increased anticancer activity. mdpi.com |
| C-6 | Benzyloxy | Increased selectivity for MAO-B. nih.gov |
| C-7 | Halogen | Increased anticancer activity. mdpi.com |
These findings underscore the importance of a systematic exploration of substitutions around the isatin core to optimize therapeutic properties.
Correlation of Structural Descriptors with In Vitro Pharmacological Outcomes
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net These models use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to predict the activity of new compounds and to understand the structural requirements for a specific pharmacological effect.
For isatin and its derivatives, QSAR models have been developed to predict their inhibitory activity against various targets, including the 3C-like protease (3CLpro) of SARS-CoV, a critical enzyme in the viral replication cycle. nih.govresearchgate.netnih.gov These studies have highlighted the importance of specific structural features for potent inhibitory activity.
The development of validated QSAR models allows for the virtual screening of large libraries of isatin derivatives, prioritizing the synthesis and testing of the most promising candidates. nih.govresearchgate.net By combining structural descriptors from methods like Simplified Molecular Input Line Entry System (SMILES) and hydrogen-suppressed graphs (HSG), researchers can build predictive models that guide the rational design of new isatin-based therapeutic agents. nih.govresearchgate.net
The interpretation of these models can reveal which molecular fragments or properties are positively or negatively correlated with the desired biological outcome, thus providing valuable insights for lead optimization.
Biological Target Identification and Molecular Mechanism of Action for Isatin Derivatives, with Specific Reference to 5 Fluoro 6 4 Methylpiperazinyl Isatin
Identification of Relevant Molecular Targets
The pharmacological diversity of isatin (B1672199) derivatives stems from their ability to interact with a multitude of biological targets, including various enzymes and key components of cellular pathways. nih.gov
Enzyme Targets
Isatin-based compounds have been identified as inhibitors of several classes of enzymes critical to disease pathogenesis. The core isatin structure serves as a versatile pharmacophore that can be tailored to fit the active sites of different enzymes.
Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their overexpression is a hallmark of many cancers. nih.gov Isatin derivatives have been extensively studied as CDK inhibitors. nih.gov For instance, certain isatin-hydrazone derivatives have shown inhibitory activity against CDK2. researchgate.net The oxindole (B195798) core of isatin is a key feature for binding to the ATP-binding site of these kinases, making it a valuable scaffold for the development of anticancer agents. nih.gov
Monoamine Oxidases (MAOs): Isatin is an endogenous, reversible inhibitor of MAO enzymes, particularly showing selectivity for MAO-B. rsc.org This inhibition is significant in neurodegenerative disorders like Parkinson's disease, where MAO-B is involved in the degradation of dopamine. Various synthetic derivatives, including those with substitutions at the C5 position, have been developed to enhance potency and selectivity for MAO-A or MAO-B. rsc.org For example, 5-bromoisatin (B120047) was found to be a potent MAO-B inhibitor.
Viral Proteases: The isatin scaffold has been utilized to develop inhibitors against viral proteases essential for viral replication. N-substituted isatin derivatives have demonstrated inhibitory activity against the SARS coronavirus 3CL protease (3CLpro), a critical enzyme for the virus's life cycle. nih.gov These compounds act as competitive inhibitors, highlighting the potential of isatin derivatives as antiviral agents.
InhA (Enoyl-Acyl Carrier Protein Reductase): InhA is a vital enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov Isatin derivatives have been identified as potential inhibitors of InhA. nih.govnih.gov Computational studies involving molecular docking have shown that isatin-based compounds can bind effectively within the InhA active site, presenting a framework for the development of new anti-tuberculosis drugs. nih.govbenthamdirect.com
Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in epigenetic regulation, and their inhibitors are a validated class of anticancer drugs. Isatin-based hydroxamic acids have been designed as potent HDAC inhibitors, displaying cytotoxicity against various cancer cell lines.
Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. Isatin derivatives, such as those containing an aryl urea (B33335) group, have been shown to inhibit banana tyrosinase, with some acting as competitive inhibitors. nih.gov The inhibitory activity is influenced by the nature of substituents on the isatin ring. nih.gov
Cyclooxygenase-2 (COX-2): The COX-2 enzyme is a key mediator of inflammation and is a target for anti-inflammatory drugs. Isatin and its derivatives have been shown to inhibit the expression of COX-2 in macrophage cell lines, thereby reducing the production of prostaglandins. nih.gov
Phosphoinositide-3 Kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is often dysregulated in cancer. Isatin-based imidazole (B134444) compounds have been reported to inhibit PI3K, demonstrating their potential as anticancer agents by targeting this crucial pathway.
| Enzyme Target | Example Isatin Derivative | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| Monoamine Oxidase-B (MAO-B) | N-[(4-fluorophenyl)methyl]-N-methyl-2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide | IC₅₀: 5-8 µM | rsc.org |
| Tyrosinase | 1-(2,3-dioxoindolin-5-yl)-3-(4-nitrophenyl)urea | Kᵢ = 24.96 µM | nih.gov |
| InhA | Isatin-pyrimidine hybrid (Compound 4l) | IC₅₀ = 0.6 ± 0.94 µM | nih.gov |
| Glycogen Synthase Kinase-3β (GSK-3β) | N-substituted isatin derivative (2b) | IC₅₀ = 0.461 µM | scielo.br |
| α-Amylase | Isatin thiazole (B1198619) derivative (Compound 4) | IC₅₀ = 22.22 ± 0.02 µM | nih.gov |
| α-Glucosidase | Isatin thiazole derivative (Compound 4) | IC₅₀ = 20.76 ± 0.17 µM | nih.gov |
Cellular Pathways
By interacting with key enzyme targets, isatin derivatives modulate fundamental cellular pathways involved in cell fate and proliferation.
Cell Cycle Regulation: Many isatin derivatives exert their anticancer effects by inducing cell cycle arrest. researchgate.net By inhibiting CDKs, these compounds can halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing. For example, some derivatives cause arrest in the G2/M phase, leading to the inhibition of tumor cell proliferation. researchgate.net
Apoptosis: Isatin derivatives can induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of apoptosis-related proteins. For instance, some compounds can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins, leading to the activation of caspases and subsequent cell death.
Autophagy: Autophagy is a cellular process of self-degradation that can either promote cell survival or lead to cell death. Recent studies have shown that some isatin Schiff base derivatives can induce autophagic death in cancer cells. This is often mediated by the inhibition of survival pathways like the PI3K/AKT/mTOR signaling cascade.
Elucidation of Mechanism of Action
Understanding the precise mechanism of action of isatin derivatives requires a combination of biochemical and cellular assays to confirm target engagement and delineate the subsequent molecular events.
Biochemical and Cellular Assays for Target Engagement
A variety of experimental techniques are employed to validate the interaction between isatin derivatives and their molecular targets.
Biochemical Assays: In vitro enzyme inhibition assays are fundamental for determining the potency and selectivity of isatin derivatives. nih.gov These assays directly measure the effect of the compound on the activity of a purified enzyme, allowing for the calculation of IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values. nih.govnih.gov For instance, luminescent kinase assays are used to evaluate the inhibition of protein kinases like GSK-3β. scielo.br
Cellular Assays: To confirm that the enzymatic inhibition observed in biochemical assays translates to a cellular effect, various cell-based assays are utilized. Cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are used to measure the anti-proliferative effects of the compounds on cancer cell lines. researchgate.net Flow cytometry is employed to analyze the cell cycle distribution and quantify apoptosis. Western blotting can then be used to measure changes in the expression levels of key proteins involved in the targeted pathways. nih.gov In the context of anti-inflammatory activity, assays measuring the production of inflammatory mediators like nitric oxide (NO) and cytokines (e.g., IL-6, TNF-α) in cell cultures, such as LPS-stimulated microglial cells, are common. nih.gov
| Assay Type | Purpose | Example Application for Isatin Derivatives | Reference |
|---|---|---|---|
| MTT Assay | Measures cell viability and cytotoxicity | Evaluating anticancer activity against WiDr colon cancer cells | researchgate.net |
| In Vitro Kinase Assay | Determines direct enzyme inhibition and potency (IC₅₀) | Testing inhibition of GSK-3β and CDK2 | researchgate.netscielo.br |
| Molecular Docking | Predicts binding modes and interactions with target proteins | Studying interactions with InhA and α-amylase | nih.govnih.gov |
| Flow Cytometry | Analyzes cell cycle arrest and apoptosis | Investigating the effect on cell cycle checkpoints in cancer cells | researchgate.net |
| Western Blot | Detects changes in protein expression levels | Measuring inhibition of COX-2 protein expression | nih.gov |
| Carrageenan-induced Paw Edema | In vivo evaluation of anti-inflammatory activity | Screening 5-fluoro isatin Schiff bases for anti-inflammatory effects | sphinxsai.com |
Molecular and Cellular Events Triggered by Isatin Derivatives
The engagement of isatin derivatives with their molecular targets initiates a cascade of downstream events that determine the cellular response.
Enzyme Inhibition Kinetics: Kinetic studies are performed to understand the mode of enzyme inhibition. nih.gov For example, Lineweaver-Burk plots derived from enzyme activity data can reveal whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor. nih.gov Several isatin derivatives have been identified as competitive inhibitors of enzymes like tyrosinase and MAO-B, indicating that they bind to the same active site as the natural substrate. nih.gov
Signal Transduction Modulation: By inhibiting key enzymes like kinases, isatin derivatives can profoundly impact cellular signal transduction pathways. For example, inhibition of the PI3K/AKT/mTOR pathway by isatin derivatives can block signals that promote cell growth and survival, leading to the induction of autophagy and apoptosis. nih.gov Similarly, by inhibiting kinases involved in inflammatory responses, these compounds can reduce the production of pro-inflammatory cytokines, thereby exerting an anti-inflammatory effect. nih.gov The activation of microglia, for instance, is associated with the NF-κB signaling pathway, which can be modulated by isatin derivatives to reduce the release of IL-6 and TNF-α. nih.gov
Preclinical in Vitro Pharmacological Activity Spectrum of Isatin Derivatives Relevant to 5 Fluoro 6 4 Methylpiperazinyl Isatin
In Vitro Anticancer Activity
Isatin (B1672199) derivatives have demonstrated promising antiproliferative properties against a variety of cancer cells. Their mechanisms of action often involve targeting specific biomolecules or organelles, leading to the inhibition of cancer cell growth and induction of cell death.
Antiproliferative Effects on Human Cancer Cell Lines (e.g., Leukemia, Lymphoma, Breast, Lung, Liver)
The cytotoxic potential of isatin derivatives has been extensively evaluated against a panel of human cancer cell lines. These compounds have shown significant growth inhibitory effects across different cancer types.
For instance, in the context of leukemia , a series of isatin derivatives of podophyllotoxin (B1678966) exhibited potent antiproliferative effects against human leukemia K562 cells and the adriamycin-resistant K562/ADR cell line, with some derivatives showing activity in the nanomolar range. Other isatin derivatives of nicotinic acid amide have been effective in inhibiting cell proliferation in leukemia cell lines such as K562, THP-1, and U937.
In lymphoma , isatin-pomalidomide hybrids have shown cytotoxicity against multiple myeloma cell lines, including RPMI8226, with IC50 values as low as 2.5 µM for some compounds. researchgate.net Additionally, certain N-1,2,3-triazole–isatin hybrids have demonstrated satisfactory results against lymphoma cell lines like OCI-LY-10 and SU-DHL-2. nih.gov
The activity against breast cancer cell lines is also well-documented. nih.gov Various isatin analogues have shown potent activity against MCF-7, MDA-MB-231, MDA-MB-435, and MDA-MB-468 cell lines. nih.govresearchgate.net For example, a series of isatin-hybrid hydrazones were tested against the triple-negative breast cancer cell line MDA-MB-231, with the most potent compound showing an IC50 value of 15.8 ± 0.6 μM. rsc.org Another study reported isatin-thiazolo[3,2-a]benzimidazole conjugates with potent activity against the MCF-7 cell line, with IC50 values ranging from 26.24 ± 1.4 to 96.46 ± 5.3 nM. mdpi.com
Regarding lung cancer , dihydroartemisinin-isatin hybrids have demonstrated considerable antiproliferative activity against drug-sensitive A549, doxorubicin-resistant A549 (A549/DOX), and cisplatin-resistant A549 (A549/DDP) lung cancer cell lines, with IC50 values ranging from 5.72 to 55.52 μM. frontiersin.org Some isatin derivatives have also shown single-digit micromolar potencies against the A549 non-small cell lung cancer cell line. nih.gov
In liver cancer , isatin-pyrrole derivatives were evaluated against the HepG2 cell line, with one compound exhibiting an IC50 of 0.47 µM. its.ac.idresearchgate.net The anticancer activity was associated with the presence of a nitro group at the C-5 position and an N-methyl group on the isatin scaffold. its.ac.idresearchgate.net Another study on isatin sulfonamide hybrids reported IC50 values on HepG2 cells of approximately 16.8, 44.7, and 39.7 μM for the three most promising compounds. mdpi.com
Table 1: In Vitro Antiproliferative Activity of Selected Isatin Derivatives
| Compound Type | Cell Line | Cancer Type | IC50 Value (µM) |
| Isatin-Pomalidomide Hybrid | RPMI8226 | Multiple Myeloma | 2.5 |
| Isatin-Hybrid Hydrazone | MDA-MB-231 | Triple-Negative Breast Cancer | 15.8 |
| Dihydroartemisinin-Isatin Hybrid | A549 | Lung Cancer | 5.72 - 9.84 |
| Isatin-Pyrrole Derivative | HepG2 | Liver Cancer | 0.47 |
| Isatin Sulfonamide Derivative | HepG2 | Liver Cancer | 16.8 |
| N-1,2,3-Triazole–Isatin Hybrid | SW480 | Colon Cancer | 8.7 - 9.9 |
Modulation of Cellular Processes in Cancer (e.g., Cell Cycle Arrest, Apoptosis Induction)
Beyond inhibiting proliferation, isatin derivatives actively modulate key cellular processes that are dysregulated in cancer. A primary mechanism is the induction of apoptosis, or programmed cell death. For example, certain isatin-pomalidomide hybrids were found to induce apoptosis in HepG2 liver cancer cells. researchgate.net
Cell cycle arrest is another critical mechanism. Studies have shown that isatin derivatives can halt the progression of the cell cycle at various phases. For instance, a novel isatin derivative of podophyllotoxin was found to induce cell cycle arrest in the G2/M phase in resistant K562/ADR leukemia cells. Similarly, a 5-(2-carboxyethenyl)isatin derivative induced G2/M phase arrest in HepG2 cells. In contrast, an isatin–podophyllotoxin hybrid was reported to arrest the cell cycle of A549 lung cancer cells at the S phase. nih.gov The treatment of myeloma cell lines with a Nickel(II) bis(isatin thiosemicarbazone) complex was shown to induce cell cycle arrest in the G0/G1 phase.
The ability of these compounds to trigger these cellular events underscores their potential as multifaceted anticancer agents.
In Vitro Antiviral Activity
The isatin scaffold has been a fruitful starting point for the development of agents targeting a wide range of viral pathogens. Modifications to the isatin ring, such as the introduction of a fluorine atom at the C-5 position, have been shown to be crucial for enhancing antiviral potency.
Efficacy Against Key Viral Pathogens (e.g., SARS-CoV-2, HIV, Influenza Virus, Herpes Simplex Virus)
Isatin derivatives have demonstrated a broad spectrum of antiviral activity.
SARS-CoV-2 and other Coronaviruses : Several studies have focused on isatin derivatives as potential inhibitors of SARS-CoV proteases. A series of N-substituted isatin derivatives showed inhibitory activity against SARS-CoV 3C-like protease with IC50 values in the low micromolar range (0.95–17.50 μM). nih.gov Notably, derivatives with a 4-methylpiperidinyl moiety at the C-5 position showed the greatest potency, suggesting that cyclic amine structures are beneficial for activity. nih.gov More recently, novel triazolo-isatins have been developed to inhibit the main protease (Mpro) of SARS-CoV-2, with one sulfonamide derivative showing an IC50 of 0.249 µM and inhibiting viral cell proliferation with an IC50 of 4.33 µg/ml. researchgate.net
HIV : The anti-HIV activity of isatin derivatives has been extensively investigated. Isatin β-thiosemicarbazone derivatives have demonstrated inhibition of HIV-1 replication with EC50 values ranging from 2.62 to >14.50 µM. nih.gov Norfloxacin-isatin Mannich bases were identified as potent inhibitors of HIV-1 replication, with EC50 values of 11.3 and 13.9 µg/mL for the most active compounds. nih.gov Furthermore, aminopyrimidinimino isatin derivatives inhibited HIV-1 replication with EC50 values between 12.1 and 62.1 µg/mL. nih.gov
Influenza Virus : The antiviral activity of isatin derivatives extends to influenza viruses. One study on isoimperatorin, a natural compound, showed strong activity against influenza A/PR/8/34 virus with an EC50 value of 0.73 μM. nih.gov While not a direct isatin derivative, this highlights the potential of related heterocyclic structures in anti-influenza drug discovery.
Herpes Simplex Virus (HSV) : Isatin-β-thiosemicarbazones have been identified as potent inhibitors of Herpes Simplex Virus. nih.gov Bis-Schiff bases of isatin and its derivatives have also been screened for antiviral activity against a panel of viruses, including HSV, though the specific potency varied among the compounds. nih.gov
Table 2: In Vitro Antiviral Activity of Selected Isatin Derivatives
| Compound Type | Virus | Activity Metric | Value |
| N-Substituted Isatin Derivative | SARS-CoV 3CLpro | IC50 | 0.95 - 17.50 µM |
| Triazolo-isatin Sulfonamide | SARS-CoV-2 Mpro | IC50 | 0.249 µM |
| Isatin β-Thiosemicarbazone | HIV-1 | EC50 | 2.62 - 3.40 µM |
| Norfloxacin-Isatin Mannich Base | HIV-1 | EC50 | 11.3 µg/mL |
| 5-Fluoro Isatin Derivative | HCV RNA | EC50 | 6 µg/mL |
Inhibition of Viral Replication Mechanisms
The antiviral effects of isatin derivatives are often linked to the inhibition of key viral enzymes essential for replication. For coronaviruses, the main protease (Mpro or 3CLpro) is a primary target due to its critical role in processing viral polyproteins. Several isatin derivatives have been specifically designed and shown to inhibit this enzyme. nih.govnih.gov
In the context of HIV, the reverse transcriptase (RT) enzyme is a well-established target. Certain aminopyrimidinimino isatin derivatives have demonstrated inhibitory activity against HIV-1 RT, with one compound showing an IC50 value of 32.6 ± 6.4 µM. nih.gov The ability of isatin thiosemicarbazones to inhibit the synthesis of viral structural proteins has also been reported as a mechanism of their anti-HIV action.
Furthermore, a 5-fluoro isatin derivative was found to inhibit Hepatitis C Virus (HCV) RNA synthesis, demonstrating that these compounds can interfere with viral nucleic acid replication. nih.gov
In Vitro Antimicrobial Activity
In addition to their anticancer and antiviral properties, isatin derivatives exhibit significant antimicrobial activity against a range of bacteria and fungi, including drug-resistant strains. researchgate.net
Newly synthesized isatin-decorated thiazole (B1198619) derivatives have shown potent activity against Escherichia coli and Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov Some of these compounds demonstrated minimum inhibitory concentrations (MICs) as low as 4 µg/mL against E. coli. nih.gov The antifungal activity of these derivatives against Candida albicans was also noted to be equivalent to the reference drug Nystatin in some cases. nih.gov
Other studies have reported low MIC values for isatin derivatives against Staphylococcus aureus, Bacillus cereus, and Pseudomonas aeruginosa. mdpi.com The introduction of electron-withdrawing groups like fluoro, bromo, and nitro on the isatin ring has been observed to enhance antibacterial activity. ijcmas.com This broad-spectrum antimicrobial potential makes isatin derivatives a promising scaffold for developing new agents to combat infectious diseases.
Table 3: In Vitro Antimicrobial Activity of Selected Isatin Derivatives
| Compound Type | Microorganism | MIC (µg/mL) |
| Isatin-Decorated Thiazole Derivative | Escherichia coli | 4 |
| Isatin-Decorated Thiazole Derivative | MRSA | 8 |
| Isatin-Decorated Thiazole Derivative | Candida albicans | 8 |
| Isatin Derivative | Bacillus subtilis | 50 |
| Isatin Derivative | Staphylococcus aureus | 0.03 - 0.05 (µmol/mL) |
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Isatin derivatives have demonstrated notable antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. nih.govbenthamdirect.com The versatility of the isatin core allows for structural modifications that can enhance its potency and spectrum of activity.
Hybrid molecules incorporating isatin with other recognized antibacterial pharmacophores have shown promising results. For instance, isatin-sulfonamide hybrids have exhibited activity against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis, as well as Gram-negative bacteria including Proteus vulgaris, Klebsiella pneumoniae, and Shigella flexneri, with Minimum Inhibitory Concentrations (MICs) ranging from 0.007 to 0.49 µg/mL. researchgate.net Similarly, isatin-nicotinohydrazide hybrids have displayed excellent antibacterial activity, with K. pneumoniae being particularly sensitive. tandfonline.comtandfonline.com
Schiff bases derived from isatin are another class of derivatives with significant antibacterial properties. nih.gov Studies have shown that certain isatin Schiff bases exhibit potent activity against both Gram-positive and Gram-negative bacteria, with some compounds demonstrating higher efficacy than standard antibiotics like amoxicillin (B794) against specific strains. nih.gov For example, some derivatives showed considerable activity against Pseudomonas aeruginosa and Salmonella typhi. nih.gov Modifications at various positions of the isatin ring have been found to maximize antimicrobial potency. rsc.org
Antifungal Properties Against Pathogenic Fungi
The isatin scaffold has also been explored for its antifungal potential. nih.govresearchgate.net Various derivatives have been synthesized and tested against a range of pathogenic fungi, demonstrating that the isatin core can be a valuable template for the development of new antifungal agents.
For instance, isatin-3-(4`-hydroxy)-benzoylhydrazone and spiro thiadiazolines derived from allylated isatins have shown significant activity. Additionally, certain isatin derivatives have exhibited inhibitory effects against fungi such as Helminthosporium oryzae, Rhizoctonia solani, and Fusarium moniliforme. [19, 33] One study found that a particular derivative, 3-(2-Oxo-2-phenylethylidene) indolin-2-one, showed significant mycelium inhibition against all tested rice fungi.
Some synthesized isatin derivatives have shown inhibitory activity against Candida albicans, a common human fungal pathogen. [34, 38] In one study, while most synthesized compounds showed no antifungal activity, some displayed mild to moderate effects. Another study reported that certain derivatives exhibited significant inhibition (90%) against Microsporum canis and Aspergillus flavus. [21, 31] The presence of a trifluoromethyl group in some hydrazone derivatives appears to contribute to their in vitro antifungal activity.
Antitubercular Activity Against Mycobacterium tuberculosis
Isatin derivatives have emerged as a promising class of compounds in the search for new antitubercular agents, showing activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. benthamdirect.com The development of novel isatin-based molecules is a key area of research to combat the global health threat of tuberculosis. [2, 14]
Hybrid molecules have shown particular promise. Isatin-nicotinohydrazide hybrids, for example, have been found to be as potent as the first-line anti-TB drug isoniazid (B1672263) (INH) against a drug-susceptible strain of M. tuberculosis. [1, 10] Some of these hybrids also demonstrated excellent activity against an isoniazid/streptomycin-resistant strain. [1, 10] Similarly, isatin-isoniazid hybrids have exhibited high activity against M. tuberculosis, with some compounds showing a more potent bactericidal effect than isoniazid alone. researchgate.net The introduction of a chloro or bromo substituent at the C-5 position of the isatin core in these hybrids has been shown to influence their antimycobacterial potency. researchgate.net
Schiff bases of isatin derivatives have also been extensively evaluated for their antitubercular activity. nih.gov A large library of these compounds showed promising activity against wild-type M. tuberculosis, with some derivatives also demonstrating enhanced activity against streptomycin-resistant and rifampin-resistant strains. nih.gov
Other Relevant In Vitro Pharmacological Activities
Monoamine Oxidase (MAO) Inhibition Studies
Isatin itself is a known reversible inhibitor of monoamine oxidase (MAO) enzymes, with a preference for MAO-B over MAO-A. [15, 17] This has led to the investigation of various isatin derivatives as potential MAO inhibitors for the treatment of neurodegenerative and neuropsychiatric disorders. [15, 17]
Structure-activity relationship studies have revealed that substitutions on the isatin ring can significantly impact potency and selectivity. For instance, C5-substitution has been found to be particularly beneficial for MAO-B inhibition. Halogenated derivatives, such as 4-chloroisatin (B1294897) and 5-bromoisatin (B120047), have been identified as potent competitive inhibitors of both MAO-A and MAO-B.
Isatin-based hydrazone derivatives have also been synthesized and evaluated, with many showing improved MAO-B inhibitory activity compared to MAO-A. Similarly, isatin-based benzyloxybenzene derivatives have been developed as potent and selective MAO-B inhibitors. [18, 26, 32] Some of these compounds have demonstrated competitive and reversible inhibition of MAO-B. [18, 32]
Carbonic Anhydrase Inhibition
The isatin scaffold has been identified as a valuable starting point for the design of carbonic anhydrase (CA) inhibitors. [7, 12] CAs are a family of enzymes involved in various physiological and pathological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.
Isatin-based sulfonamides have been synthesized and shown to have potent inhibitory activity, particularly against the tumor-associated CA isoforms IX and XII, with less effect on the off-target cytosolic isoforms CA I and II. tandfonline.com The nature and position of substituents on the isatin ring play a crucial role in modulating the activity and selectivity of these inhibitors. [7, 12] A series of isatin-linked benzenesulfonamide (B165840) derivatives exhibited interesting inhibitory potency against hCA I, IX, and XII in the nanomolar range. [8, 41]
In Vitro Anti-Inflammatory Effects (e.g., COX-2 Inhibition)
Isatin and its derivatives have demonstrated significant anti-inflammatory properties. One of the key mechanisms underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a major mediator of inflammation and pain.
Studies have shown that isatin derivatives can inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2 proteins, leading to reduced production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). [4, 9] Molecular docking studies have further supported the potential of isatin derivatives as selective COX-2 inhibitors. [13, 29] Certain derivatives with halo substitutions at the C-5 and C-7 positions of the isatin ring have shown substantial anti-inflammatory activity. The nature of substituents at the N-1 and C-3 positions also significantly influences the anti-inflammatory activity, with some derivatives showing comparable or superior activity to standard drugs like indomethacin (B1671933) and diclofenac (B195802) in preclinical models.
Antioxidant Capacity Investigations (In Vitro)
The isatin (1H-indole-2,3-dione) scaffold and its derivatives have garnered significant attention for their diverse pharmacological activities, including their potential as antioxidants. sciensage.info Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases. nih.gov Consequently, the development of novel antioxidant agents is an area of active research. Isatin derivatives have been a subject of these investigations, with various in vitro assays employed to determine their free-radical scavenging capabilities.
The antioxidant potential of isatin derivatives is often evaluated using common in vitro methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netnih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.
Numerous studies have synthesized and evaluated series of isatin derivatives to elucidate their structure-activity relationships (SAR) concerning antioxidant capacity. For instance, isatin-gallate hybrids, which combine the isatin core with the known antioxidant gallic acid, have been synthesized and tested. semanticscholar.org In one such study, a series of N'-(5-substituted-2-oxoindolin-3-ylidene)-3,4,5-trihydroxybenzohydrazides were evaluated. The compound with a methoxy (B1213986) group at the 5-position of the isatin ring demonstrated the highest activity, while halogenated derivatives, including a fluoro-substituted analog, showed lower inhibitory activity in the DPPH assay. semanticscholar.org
The nature and position of substituents on the isatin ring play a crucial role in modulating antioxidant activity. nih.govmdpi.com For example, the presence of electron-donating groups, such as methoxy and dimethylamino, has been shown to enhance antioxidant activity in some series of isatin derivatives. mdpi.comresearchgate.net Conversely, the effect of electron-withdrawing groups like halogens can be more complex. semanticscholar.org
While direct experimental data on the antioxidant capacity of 5-Fluoro-6-(4-methylpiperazinyl)isatin is not extensively available in the public domain, inferences can be drawn from its structural features. The presence of a fluorine atom at the 5-position introduces an electron-withdrawing group, which in some studies on isatin-gallate hybrids, was associated with lower antioxidant activity compared to unsubstituted or methoxy-substituted analogs. semanticscholar.org However, fluorinated isatins have been investigated for a range of biological activities, and their electronic effects can be multifaceted. mdpi.comnih.gov
The 4-methylpiperazinyl moiety at the 6-position introduces a nitrogen-containing heterocycle. Piperazine (B1678402) and its derivatives have been incorporated into various molecular scaffolds to explore their pharmacological potential, including antioxidant activity. nih.govresearchgate.netasianpubs.org The presence of the piperazine ring could potentially influence the molecule's ability to interact with free radicals.
The following table summarizes the in vitro antioxidant activity of a selection of isatin derivatives from various studies, highlighting the diversity of structures and their corresponding radical scavenging potentials.
| Compound | Antioxidant Assay | Result (IC50 in µg/mL) | Reference Compound | Reference Result (IC50 in µg/mL) |
|---|---|---|---|---|
| Isatin-gallate hybrid (unsubstituted isatin) | DPPH | 51.09 | Ascorbic acid | 26.35 |
| Isatin-gallate hybrid (5-methoxyisatin) | DPPH | 48.56 | Ascorbic acid | 26.35 |
| Isatin-gallate hybrid (5-bromoisatin) | DPPH | 52.29 | Ascorbic acid | 26.35 |
| Isatin-gallate hybrid (5-fluoroisatin) | DPPH | 187.6 | Ascorbic acid | 26.35 |
| Schiff base of 5-chloroisatin (B99725) and 2-amino-5-chlorobenzophenone | DPPH | 38.3 | Ascorbic acid | 8.08 |
| BHA | 11.59 |
Future Directions and Emerging Research Avenues for 5 Fluoro 6 4 Methylpiperazinyl Isatin
Development of Advanced Synthetic Methodologies
The synthesis of isatin (B1672199) derivatives often involves established chemical reactions. For instance, novel Schiff bases of 5-fluoro isatin have been synthesized through both conventional heating (refluxing for 22-24 hours) and more rapid microwave irradiation methods (90 minutes). sphinxsai.com
Future research should focus on developing more advanced, efficient, and sustainable synthetic methodologies. This includes:
Flow Chemistry: Continuous flow synthesis could offer superior control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. It also allows for easier scalability, which is crucial for producing larger quantities of the compound for extensive preclinical and potential clinical studies.
Catalytic Methods: Exploring novel catalysts, including biocatalysts or organocatalysts, could lead to more selective and environmentally friendly synthetic routes. These methods can reduce the need for harsh reagents and minimize waste production.
Combinatorial Chemistry: The use of high-throughput combinatorial synthesis techniques would enable the rapid generation of a diverse library of analogues based on the 5-Fluoro-6-(4-methylpiperazinyl)isatin scaffold. This would accelerate the structure-activity relationship (SAR) studies needed to optimize the compound's biological activity.
Integration of Artificial Intelligence and Machine Learning in Computational Drug Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. nih.govmdpi.com These computational tools can significantly accelerate the design and optimization of new drug candidates by analyzing vast datasets to identify promising molecules. nih.gov For isatin derivatives, AI and ML can be integrated in several ways.
Key applications include:
Predictive Modeling: ML algorithms can be trained on existing data for isatin derivatives to build robust Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity of novel, unsynthesized analogues of this compound, prioritizing the most promising candidates for synthesis.
De Novo Drug Design: Generative AI models can design entirely new isatin-based molecules with desired properties, such as high potency against a specific target and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. ijpsjournal.com
Virtual Screening: AI-powered platforms can screen massive virtual libraries of compounds to identify those that are likely to bind to a specific biological target, a process that is far more efficient than traditional high-throughput screening. frontiersin.org Deep learning, a subset of ML, shows particular promise in improving the accuracy of these predictions. mdpi.comfrontiersin.org
| AI/ML Application | Description | Potential Impact on Isatin Research |
| Target Identification | Using genomic and proteomic data to identify and validate novel biological targets for drug intervention. | Uncovering new potential targets for this compound beyond its currently known activities. |
| Predictive ADMET | Building models to predict a compound's absorption, distribution, metabolism, excretion, and toxicity profiles in silico. | Reducing late-stage attrition of drug candidates by optimizing for favorable pharmacokinetic properties early in development. |
| Structure-Based Design | Utilizing deep learning models like AlphaFold to predict protein structures, enabling more accurate docking studies. oxfordglobal.com | Improving the design of isatin derivatives that bind with high affinity and selectivity to their target proteins. |
Exploration of Novel Biological Targets for Isatin Derivatives
Isatin and its analogues are known to interact with a wide range of biological targets, contributing to their diverse pharmacological effects, which include antitumor, antiviral, and antimicrobial activities. nih.govresearchgate.net However, for many derivatives, the specific molecular targets responsible for these effects remain unknown. nih.gov
A critical future direction is the systematic exploration and identification of novel biological targets for this compound. Known targets for some isatin-related compounds include cyclin-dependent kinases (CDKs), which are crucial regulators of cell immunity and tolerance. nih.gov Future research should employ advanced techniques to uncover new targets:
Chemical Proteomics: Techniques like affinity chromatography-mass spectrometry can be used to "fish out" binding partners of the compound from cell lysates, thereby identifying its direct molecular targets.
Phenotypic Screening: High-content screening of the compound across various cell lines and disease models can reveal unexpected therapeutic activities, which can then be followed by target deconvolution studies to understand the underlying mechanism of action.
Genomic and Transcriptomic Profiling: Analyzing changes in gene and protein expression in cells treated with the compound can provide clues about the biological pathways it modulates, helping to infer its potential targets.
Application in Complex In Vitro Disease Models
Much of the current research on isatin derivatives utilizes traditional two-dimensional (2D) cell culture systems. For example, various fluorinated isatin-hydrazones have been tested against human lung (A549) and liver (HepG2) cancer cell lines. nih.govsemanticscholar.org While useful for initial screening, these models lack the complexity of human tissues.
The next frontier in preclinical testing involves the use of more physiologically relevant, complex in vitro models. Future studies on this compound should incorporate:
3D Spheroids and Organoids: These models better mimic the three-dimensional architecture, cell-cell interactions, and microenvironment of human tumors and tissues. Testing the compound in cancer organoids derived from patients could provide a more accurate prediction of its clinical efficacy.
Microfluidic "Lab-on-a-Chip" Systems: These devices can model human organ systems on a small scale, allowing for the study of the compound's effects on interconnected tissues and providing insights into its pharmacokinetics and potential organ-specific toxicity.
Co-culture Models: Utilizing models that include multiple cell types, such as cancer cells and immune cells, can help evaluate the compound's ability to modulate the tumor microenvironment and its potential as an immunomodulatory agent.
Synergistic Effects with Established Therapeutic Agents
Combination therapy is a cornerstone of modern medicine, particularly in oncology, as it can enhance therapeutic efficacy, overcome drug resistance, and reduce side effects. The potential for a compound to work synergistically with existing drugs is a significant area of investigation. For example, studies have shown that the anticancer drug 5-fluorouracil (B62378) (5-FU) can have synergistic effects when combined with other agents like allicin (B1665233) or puerarin, leading to enhanced tumor growth inhibition. nih.govmdpi.comnih.gov
A crucial avenue for future research is to investigate the potential synergistic effects of this compound with established therapeutic agents. This would involve:
Combination Screening: Systematically screening the compound in combination with a panel of standard-of-care drugs (e.g., chemotherapeutics, targeted therapies, immunotherapies) against various cancer cell lines.
Mechanism of Synergy: If synergistic interactions are identified, further studies would be needed to elucidate the underlying molecular mechanisms. For example, the isatin derivative might inhibit a pathway that confers resistance to the partner drug.
In Vivo Validation: Promising combinations identified in vitro would need to be validated in animal models to confirm their enhanced efficacy and assess their safety profile before any consideration for clinical application.
Q & A
Q. Which theoretical models best explain the dual inhibitory activity of this compound in kinase and protease pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
